ヒオコール酸

概要

科学的研究の応用

ODM-201 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: ODM-201 is used in the study of androgen receptor signaling pathways and the development of new anti-androgen compounds.

Biology: The compound is utilized in research on prostate cancer and other androgen receptor-related diseases.

Medicine: ODM-201 is primarily used in the treatment of castration-resistant prostate cancer. It has shown efficacy in clinical trials and is being investigated for other potential therapeutic applications.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting androgen receptors.

作用機序

ODM-201は、アンドロゲン受容体に高い親和性で結合することによりその効果を発揮し、それにより受容体の核移行を阻害し、アンドロゲン応答性遺伝子の活性化を防ぎます。 この阻害は、前立腺がんの腫瘍増殖と進行の抑制につながります . この化合物は、抗アンドロゲン療法に応答して生じる変異型アンドロゲン受容体の活性も阻害するため、前立腺がんの抵抗性型に対する効果があります .

類似の化合物との比較

ODM-201は、エンザルタミドやARN-509などの他のアンドロゲン受容体阻害剤と比較されます :

エンザルタミド: ODM-201とエンザルタミドはどちらもアンドロゲン受容体シグナル伝達を阻害しますが、ODM-201は、血脳関門を通過する能力を制限する独自の構造を持つため、中枢神経系の副作用のリスクが軽減されます。

ARN-509: エンザルタミドと同様に、ARN-509はアンドロゲン受容体を標的としています。ODM-201は、他の抗アンドロゲンに対する耐性を付与する特定の変異型アンドロゲン受容体に対して、優れた活性を示しています。

アンドロゲン受容体に対する高い親和性と、脳への浸透が限られていることなど、ODM-201の独特の特性は、進行性前立腺がんの治療のための有望な候補となっています。

生化学分析

Biochemical Properties

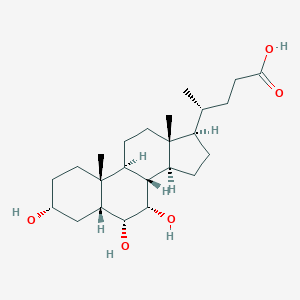

Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .

Cellular Effects

Hyocholic acid and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .

Molecular Mechanism

Hyocholic acid exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, hyocholic acid upregulates GLP-1 production and secretion in enteroendocrine cells .

Temporal Effects in Laboratory Settings

In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When hyocholic acid species were administered, the blood glucose levels decreased and circulating GLP-1 increased .

Dosage Effects in Animal Models

In animal model experiments, researchers suppressed the synthesis of hyocholic acid in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When hyocholic acid was then given to the pigs, their blood glucose levels eased off .

Metabolic Pathways

Hyocholic acid is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .

Transport and Distribution

Hyocholic acid is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .

Subcellular Localization

The subcellular localization of hyocholic acid is primarily within the liver cells where it is conjugated before secretion

準備方法

ODM-201は、重要な中間体を用いた一連の化学反応によって合成されます。ODM-201の調製には、N-((S)-1-(3-(3-クロロ-4-シアノフェニル)-1H-ピラゾール-1-イル)プロプ-2-イル)-5-(1-ヒドロキシエチル)-1H-ピラゾール-3-カルボキサミドの結晶形の生成が含まれます。 合成経路には、以下のステップが含まれます :

懸濁液の形成: ODM-201を、イソプロパノール、メチルtert-ブチルエーテル、酢酸エチル、またはn-ヘプタンなどの溶媒に懸濁します。懸濁液を制御された温度で数日間攪拌します。

溶液の調製: ODM-201を、50〜60°Cに加熱して溶媒に溶解し、その後ろ過し、ゆっくりと冷却して結晶化させます。その後、結晶を分離して乾燥させます。

化学反応の分析

ODM-201は、以下を含む様々な化学反応を受けます。

酸化: ODM-201は、特定の条件下で酸化されて、その酸化誘導体を形成することができます。

還元: この化合物は、還元剤を用いて還元されて、還元された形態を生成することができます。

置換: ODM-201は、官能基が他の基と置換される置換反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ODM-201は、特に化学、生物学、医学、および産業の分野において、幅広い科学研究の応用を持っています :

化学: ODM-201は、アンドロゲン受容体シグナル伝達経路の研究と、新しい抗アンドロゲン化合物の開発に使用されています。

生物学: この化合物は、前立腺がんおよび他のアンドロゲン受容体関連疾患の研究で使用されています。

医学: ODM-201は、主に去勢抵抗性前立腺がんの治療に使用されています。臨床試験で有効性を示しており、他の潜在的な治療用途についても調査されています。

産業: この化合物は、製薬業界で、アンドロゲン受容体を標的とする新薬の開発に使用されています。

類似化合物との比較

ODM-201 is compared with other androgen receptor inhibitors such as enzalutamide and ARN-509 :

Enzalutamide: Both ODM-201 and enzalutamide inhibit androgen receptor signaling, but ODM-201 has a distinct structure that limits its ability to cross the blood-brain barrier, reducing the risk of central nervous system side effects.

ARN-509: Similar to enzalutamide, ARN-509 targets androgen receptors. ODM-201 has shown superior activity against certain mutant androgen receptors that confer resistance to other anti-androgens.

The unique properties of ODM-201, such as its high affinity for androgen receptors and limited brain penetration, make it a promising candidate for the treatment of advanced prostate cancer.

生物活性

Hyocholic acid (HCA) is a bile acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and glucose homeostasis. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of HCA.

Overview of Hyocholic Acid

Hyocholic acid is a bile acid derivative that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats. Recent studies have highlighted its significance beyond digestion, particularly in metabolic disorders such as obesity and diabetes.

HCA exerts its biological effects primarily through its interactions with specific receptors:

- Farnesoid X Receptor (FXR) : A nuclear receptor that regulates bile acid homeostasis and glucose metabolism.

- G-Protein-Coupled Bile Acid Receptor 1 (TGR5) : A receptor involved in energy metabolism and secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose regulation.

Research Findings

- Glucose Homeostasis : HCA species have been shown to improve glucose homeostasis through distinct signaling mechanisms involving TGR5 and FXR. In a study involving pigs, administration of HCA led to decreased blood glucose levels and increased GLP-1 secretion, indicating its role in glycemic control .

- Metabolic Biomarkers : A study identified HCA species as novel biomarkers for metabolic diseases. Lower serum concentrations of HCA were associated with obesity and diabetes, suggesting a potential role in disease pathogenesis .

- In Vitro Studies : Experiments using enteroendocrine L-cell lines demonstrated that HCA species stimulate GLP-1 secretion at higher concentrations (25 µM), highlighting their potential therapeutic applications in managing diabetes .

Case Studies

Several case studies have illustrated the impact of HCA on metabolic health:

- Case Study 1 : In a cohort study involving 1,107 participants, it was found that individuals with obesity had significantly lower levels of HCA species compared to healthy controls. This correlation emphasizes the potential of HCA as a biomarker for metabolic disorders .

- Case Study 2 : A mouse model demonstrated that HCA could prevent cholesterol gallstones, indicating its potential utility in managing biliary disorders .

Data Table: Effects of Hyocholic Acid on Metabolic Parameters

| Study | Model | Key Findings |

|---|---|---|

| Zheng et al., 2021 | Pigs | Decreased blood glucose; increased GLP-1 secretion with HCA administration |

| Zheng et al., 2021 | L-cell lines | Stimulation of GLP-1 secretion at 25 µM concentration |

| Liu et al., 2021 | Human cohort | Lower serum HCA levels in obese and diabetic individuals |

特性

IUPAC Name |

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-KWXDGCAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862167 | |

| Record name | Hyocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-75-1 | |

| Record name | Hyocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。